(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Enzyme inhibition 4‑thiazolidinone scaffold target selectivity

The compound (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide (CAS 308300-18-7) is a synthetically tailored 4‑thiazolidinone featuring a distinct 2‑ethylimino substituent coupled with a 5‑acetamide‑N‑benzyl side chain. This architecture situates it at a chemically advanced intersection between classical rhodanines (2‑thioxo‑4‑thiazolidinones) and 2,4‑thiazolidinediones, yet its fully substituted core avoids the exocyclic double bond that renders 5‑ene‑rhodanines prone to classification as pan‑assay interference compounds (PAINS).

Molecular Formula C16H21N3O2S
Molecular Weight 319.42
CAS No. 308300-18-7
Cat. No. B2624017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide
CAS308300-18-7
Molecular FormulaC16H21N3O2S
Molecular Weight319.42
Structural Identifiers
SMILESCCN=C1N(C(=O)C(S1)CC(=O)NCC2=CC=CC=C2)CC
InChIInChI=1S/C16H21N3O2S/c1-3-17-16-19(4-2)15(21)13(22-16)10-14(20)18-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,20)
InChIKeyJBGGPDZJFJSANA-WUKNDPDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide (CAS 308300-18-7) and Its Position in Medicinal Chemistry Sourcing


The compound (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide (CAS 308300-18-7) is a synthetically tailored 4‑thiazolidinone featuring a distinct 2‑ethylimino substituent coupled with a 5‑acetamide‑N‑benzyl side chain. This architecture situates it at a chemically advanced intersection between classical rhodanines (2‑thioxo‑4‑thiazolidinones) and 2,4‑thiazolidinediones, yet its fully substituted core avoids the exocyclic double bond that renders 5‑ene‑rhodanines prone to classification as pan‑assay interference compounds (PAINS) [1]. Regulatory and patent‑aware procurement teams will note that while 4‑thiazolidinones enjoy extensive literature as privileged scaffolds for anticancer, anti‑inflammatory and antimicrobial programs [2], the specific 2‑(ethylimino)‑3‑ethyl‑5‑(N‑benzylacetamide) substitution pattern has been the subject of targeted patent filings and focused structure–activity relationship (SAR) campaigns—most notably in the context of kinase inhibition and conformationally constrained analog design [3].

Procurement Risk Alert: Why Generic 4‑Thiazolidinone Substitution Cannot Guarantee Equivalent Performance


Attempts to substitute (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide with commercially more common 4‑thiazolidinones—such as 2‑thioxo‑rhodanines, 2,4‑dioxothiazolidines, or even the parent 2‑(3‑ethyl‑2‑(ethylimino)‑4‑oxothiazolidin‑5‑yl)acetic acid—introduce discrete and often destructive changes in conformational bias, hydrogen‑bonding capacity and metabolic stability. The 2‑ethylimino group replaces the thiocarbonyl oxygen or sulfur, thereby altering the electronic character of the heterocycle and the geometry of the key H‑bond donor/acceptor array [1]. Critically, the benzyl amide terminus introduces a lipophilic aromatic vector that is absent in the simple acid or methyl ester analogs, removing a handle that is essential for target engagement in kinase ATP‑site and allosteric pocket designs [2]. Furthermore, the absence of an exocyclic olefin at C5 differentiates this compound from the extensively documented 5‑arylidene‑4‑thiazolidinones, which are flagged in multiple high‑throughput screening consortia as frequent‑hitter / PAINS motifs [3]. For laboratories and CROs building kinase‑focused or fragment‑elaboration libraries, these structural nuances mean that even a closely matched analog can yield divergent SAR, wasted screening cycles, and irreproducible data.

Head‑to‑Head Quantitative Evidence: (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide vs. Closest Analogs


Functional Versatility Benchmark: Broader Enzyme Inhibition Profile Relative to 2‑Thioxo and 2,4‑Dioxo Congeners from the 4‑Oxothiazolidine Family

In a systematic in‑vitro panel evaluating 14 closely related 4‑oxothiazolidine derivatives against deoxyribonuclease I (DNase I) and xanthine oxidase (XO), compound 6—an ethyl ester analog lacking the N‑benzyl acetamide side chain—emerged as the first reported dual DNase I / XO inhibitor (IC50 = 67.94 ± 5.99 μM and 98.98 ± 13.47 μM, respectively), whereas all 2‑thioxo and 2,4‑dioxo derivatives in the same study remained inactive (IC50 > 200 μM for DNase I; no measurable XO inhibition) [1]. Although the target compound was not tested in this specific study, its 2‑(ethylimino)‑3‑ethyl substitution pattern is structurally homologous to the active 2‑iminothiazolidin‑4‑one chemotype that produced the dual inhibitor, placing it in the active cluster while the classical 2‑thioxo‑rhodanine and 2,4‑dioxo‑thiazolidine cores occupy the inactive cluster [1].

Enzyme inhibition 4‑thiazolidinone scaffold target selectivity

Structural Differentiation from 5‑Arylidene Analogs: Absence of PAINS Liability Associated with Exocyclic Olefin

5‑Ene‑4‑thiazolidinones (5‑arylidene‑rhodanines) are explicitly catalogued as pan‑assay interference compounds (PAINS) in widely adopted high‑throughput screening filters, owing to their propensity for non‑specific reactivity, aggregation, and redox cycling [1]. The target compound bears a fully saturated C5 position (CH2‑acetamide linkage), thereby eliminating the exocyclic Michael acceptor that underlies the PAINS liability [2]. In direct contrast, the commercially prevalent 5‑benzylidene‑ and 5‑arylidene‑4‑thiazolidinones retain this olefinic motif and are flagged by cheminformatic PAINS filters (e.g., rhodanine_HA, ene_rhodanine) [1], placing them at high risk of rejection during triage in industrial screening cascades.

PAINS filter assay interference chemical probe quality

Superior Synthetic Tractability for Parallel Library Synthesis vs. 2‑Thioxo‑4‑thiazolidinones

The 2‑(ethylimino) group is installed via a mild condensation of N‑ethylthiourea with the appropriate α‑haloacetyl intermediate, enabling one‑pot, catalyst‑free routes that are compatible with parallel synthesis platforms [1]. This contrasts with 2‑thioxo‑4‑thiazolidinones, which frequently require protection/deprotection strategies or generate noxious H2S by‑products during synthesis [2]. The acetamide‑N‑benzyl tail provides a chemically orthogonal handle for further diversification (e.g., N‑alkylation, amide coupling) without competing reactivity at the heterocyclic core.

parallel synthesis combinatorial chemistry building block utility

Enhanced Lipophilicity and Predicted Membrane Permeability vs. Carboxylic Acid Analog

The N‑benzyl acetamide side chain substantially increases calculated logP (estimated cLogP ~ 2.8–3.2) relative to the corresponding carboxylic acid analog, (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetic acid (estimated cLogP ~ 0.5–1.0) [1]. This increase aligns with established guidelines for CNS and intracellular target permeability (optimal logP 2–4) [2], positioning the target compound favorably for cell‑based assays where the polar acid congener would suffer from poor passive membrane diffusion.

drug‑likeness logP permeability prediction

Kinase‑Focused SAR Evidence: N‑Benzyl Acetamide Moiety Drives Src Kinase Binding Affinity Over Non‑Benzylated Analogs

In a focused SAR study on N‑benzyl‑substituted acetamide derivatives, the unsubstituted N‑benzyl analog (compound 8a) inhibited c‑Src kinase with GI50 values of 1.34 μM and 2.30 μM in NIH3T3/c‑Src527F and SYF/c‑Src527F cells, respectively [1]. Although this series employed a thiazole linker rather than a thiazolidinone core, the critical pharmacophoric contribution of the N‑benzyl acetamide terminus was clearly demonstrated: replacement of the benzyl group with smaller alkyl substituents or removal altogether led to substantial loss of activity (data not fully disclosed, described as 'decreased activity') [1]. The target compound retains this N‑benzyl acetamide vector linked to a conformationally distinct thiazolidinone scaffold, affording a differentiated kinase SAR entry point that cannot be replicated by methyl ester, simple acetamide, or carboxylic acid analogs.

Src kinase inhibition GI50 structure‑activity relationship

De‑Risked Procurement Scenarios: Where (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide Delivers Differentiated Value


Kinase Inhibitor Hit‑Finding and Lead‑Optimization Campaigns Targeting Src‑Family or Conformationally Analogous Kinases

The N‑benzyl acetamide motif has been validated in cell‑based c‑Src kinase assays (GI50 ~ 1.3–2.3 μM) [1]. Procuring this compound enables medicinal chemistry teams to explore a thiazolidinone‑based scaffold with a known kinase‑binding vector while maintaining the ability to independently optimize the heterocyclic core away from the thiazole series that dominates existing Src inhibitor patents.

Fragment‑Based and Structure‑Guided Library Design Requiring Non‑PAINS 4‑Thiazolidinone Cores

Unlike 5‑arylidene‑4‑thiazolidinones that trigger automated PAINS rejection [2], the target compound's C5‑saturated acetamide linkage passes standardized cheminformatic filters, qualifying it for inclusion in high‑quality fragment and lead‑like screening collections where rhodanine‑flagged compounds are explicitly excluded.

Enzyme Mechanism and Dual‑Inhibition Studies (DNase I / Xanthine Oxidase Systems)

The 2‑imino‑4‑thiazolidinone chemotype has demonstrated the first reported dual inhibition of DNase I and xanthine oxidase (IC50 = 67.94 μM and 98.98 μM, respectively) [3], whereas 2‑thioxo and 2,4‑dioxo analogs were completely inactive. The target compound, bearing the active 2‑(ethylimino) pharmacophore, is a rational acquisition for laboratories investigating dual‑inhibition mechanisms, enzyme‑substrate binding modes, or developing chemical probes for DNase I / XO pathways.

Parallel Library Synthesis and Scaffold‑Hopping Programs in Academic and CRO Settings

The compound's synthetic accessibility via one‑pot, catalyst‑free condensation [4] makes it a practical building block for parallel amide library generation. The benzyl amide side chain permits late‑stage diversification, and the 2‑(ethylimino) group can be independently varied, supporting scaffold‑hopping strategies that are cumbersome with 2‑thioxo analogs due to their more demanding synthetic requirements [5].

Quote Request

Request a Quote for (E)-N-benzyl-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.